molecular formula C26H24O5 B12773110 Acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)- CAS No. 111038-39-2

Acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-

Cat. No.: B12773110
CAS No.: 111038-39-2
M. Wt: 416.5 g/mol
InChI Key: SYQVYKVSERRSIC-UHFFFAOYSA-N
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Description

Acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)- is an organic compound with a complex molecular structure. It features a benzopyran core substituted with methoxy, dimethyl, and phenyl groups, making it a unique and versatile molecule. This compound is a white crystalline solid, soluble in organic solvents like ethanol and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)- can be achieved through several methods. One common approach involves the reaction of 7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-ol with acetic anhydride under alkaline conditions. The reaction is typically carried out by heating the mixture in a basic medium, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. Safety protocols must be strictly followed to handle the chemicals and prevent any hazardous incidents .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique biological activities. These complexes can interact with enzymes, receptors, and other biomolecules, modulating their functions and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)- is unique due to its benzopyran core, which imparts distinct chemical and biological properties.

Properties

CAS No.

111038-39-2

Molecular Formula

C26H24O5

Molecular Weight

416.5 g/mol

IUPAC Name

2-[4-(7-methoxy-2,2-dimethyl-3-phenylchromen-4-yl)phenoxy]acetic acid

InChI

InChI=1S/C26H24O5/c1-26(2)25(18-7-5-4-6-8-18)24(21-14-13-20(29-3)15-22(21)31-26)17-9-11-19(12-10-17)30-16-23(27)28/h4-15H,16H2,1-3H3,(H,27,28)

InChI Key

SYQVYKVSERRSIC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCC(=O)O)C4=CC=CC=C4)C

Origin of Product

United States

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